molecular formula C11H10N2 B015250 2-Amino-5-phenylpyridine CAS No. 33421-40-8

2-Amino-5-phenylpyridine

Cat. No. B015250
CAS RN: 33421-40-8
M. Wt: 170.21 g/mol
InChI Key: OAPVIBHQRYFYSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-phenylpyridine and its derivatives often involves strategic functional group transformations and coupling reactions. One approach described involves the displacement of a methylsulfinyl group from the 6-position of the pyridine ring, leading to various 2-aminopyridines with polar 6-substituents. This method underscores the versatility of pyridine derivatives in chemical synthesis (Teague, 2008).

Molecular Structure Analysis

2-Amino-5-phenylpyridine's molecular structure facilitates its engagement in diverse chemical reactions. The presence of the amino group adjacent to the phenyl-substituted pyridine ring significantly influences its electronic and steric properties, impacting its reactivity and the types of reactions it can undergo.

Chemical Reactions and Properties

2-Amino-5-phenylpyridine participates in a variety of chemical reactions, showcasing its reactivity and potential as a synthetic building block. For instance, its conversion into 5-substituted derivatives mediated by 1-hydroxymethylbenzotriazole highlights its versatility. This process enables the synthesis of many new types of 5-substituted 2-aminopyridines through benzotriazolylmethylation and subsequent substitutions (Katritzky et al., 1995).

Scientific Research Applications

  • Metabolic Enzyme/Protease Endogenous Metabolite

    • 2-Amino-5-phenylpyridine is a mutagenic heterocyclic aromatic amine that is formed by pyrolysis of phenylalanine in proteins .
    • It is found in broiled sardines and is considered potentially carcinogenic .
    • The chemical structure of 5-phenyl-2-pyridinamine (PPA) shows a great resemblance to the aminobiphenyls, another well-known class of carcinogenic aromatic amines .
  • Pyridinium Salts

    • Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
    • These privileged scaffolds have played an intriguing role in a wide range of research topics .
    • They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
  • Food Science

    • 2-Amino-5-phenylpyridine has been studied in the context of food science .
    • It has been found in certain foods, such as Harbin red sausages .
    • It has also been studied in the context of the formation of free and protein-bound heterocyclic amines in roast beef patties .
  • Chemical Research

    • This compound is used in chemical research, particularly in the study of heterocyclic aromatic amines .
    • It’s used to understand the properties and reactions of these types of compounds .
  • Material Science

    • Pyridinium salts, which can be derived from 2-Amino-5-phenylpyridine, have applications in material science .
    • They are used in the development of new materials and technologies .

Safety And Hazards

2-Amino-5-phenylpyridine is considered hazardous. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions for the study of 2-Amino-5-phenylpyridine could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, as suggested by a study published in Nature .

properties

IUPAC Name

5-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPVIBHQRYFYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187061
Record name 5-Phenyl-2-pyridinamine
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Amino-5-phenylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029747
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Amino-5-phenylpyridine

CAS RN

33421-40-8
Record name 5-Phenyl-2-pyridinamine
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Record name 5-Phenyl-2-pyridinamine
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Record name 5-Phenyl-2-pyridinamine
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Record name 2-Amino-5-phenylpyridine
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Record name 2-AMINO-5-PHENYLPYRIDINE
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Record name 2-Amino-5-phenylpyridine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 - 137 °C
Record name 2-Amino-5-phenylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Dissolving 5.0 g (29 mmol) of 2-amino-5-bromopyridine, 3.6 g (30 mmol) of phenylboronic acid and 0.67 g of tetrakis (triphenylphosphine) palladium into 90 milliliter of 1,2-dimethoxyethane, adding 45 milliliter of 2.0M sodium carbonate aqueous solution, the resultant suspension was refluxed under heating for 6 hours. After completion of the reaction, the resultant solution was further dissolved into ethyl acetate, filtering the solution, washing with water, dried with the use of sodium sulfate. Removing the solvent by distillation, 4.0 g of crude 5-phenyl-2-amino-pyridine was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
catalyst
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
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resultant suspension
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0 (± 1) mol
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resultant solution
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Synthesis routes and methods II

Procedure details

Dissolving 5.5 g (32 mmol) of 2-amino-5-bromopyridine, 4.3 g (32 mmol) of phenylboronic acid and 0.80 g of tetrakis (triphenylphosphine) palladium into 100 milliliter of 1,2-dimethoxyethane, adding 50 milliliter of 2.0M sodium carbonate aqueous solution, the resultant suspension was refluxed under heating for 8 hours. After completion of the reaction and after filtration of the solution, washing the organic layer with water, dried it with the use of sodium sulfate. Removing the solvent by distillation, 6.2 g of crude 5-phenyl-2-amino-pyridine was obtained.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

2-amino-3-phenyl pyridine was prepared as follows: 3-phenyl pyridine (300 mg, 2 mmol) was dissolved in para-xylene (6 ml), and sodamide (84 mg, 2.1 mmol) was then added. The reaction mixture was heated to reflux temperature for 8 hours. The reaction mixture was cooled, poured onto ice/water (25 ml), and extracted with dichloromethane. The organic extracts were washed with water and brine, and dried over anhydrous sodium sulphate. The sodium sulphate was removed by filtration, and the filtrate was evaporated to dryness and recrystallized from a mixture of diethyl ether and petroleum ether to provide 2-amino-5-phenyl pyridine (95 mg). The mother liquors from the crystallization were evaporated to dryness and subjected to purification by column chromatography (silica), thereby eluting the solvent ethyl acetate:petroleum ether (30:70). The desired product, 2-amino-3-phenyl pyridine, was obtained as a fine yellow powder (15 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of toluene (80 mL) and water (20 mL) was degassed with argon for 5 minutes. Sodium carbonate (9.63 g, 0.0909 mole) was added and the mixture was degassed with argon for 5 minutes. Phenylboronic acid (6.65 g, 0.05454 mole) and 2-amino-5-iodo-pyridine (10.0 g, 0.04545 mole) were then added and the mixture was degassed with argon for 5 minutes. Tetrakis(triphenylphosphine)palladium(0) (5.252 g, 0.00454 mole) was added was degassed with argon for 5 minutes. The resulting mixture was then heated to reflux for 3 hours. The mixture was diluted with ethyl acetate, and the organic layer was washed with water followed by brine solution. The ethyl acetate layer was dried over sodium sulfate and concentrated under reduced pressure. Purification by column chromatography using silica gel 60-120 mesh (1% methanol in chloroform) afforded 3.2 g (41%) of 5-phenyl-pyridin-2-ylamine. LC-MS purity: 171.08 (M+1)+, 87%.
Quantity
80 mL
Type
reactant
Reaction Step One
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Quantity
20 mL
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solvent
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9.63 g
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reactant
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6.65 g
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reactant
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Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
5.252 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230
Citations
CP Saris, WJ Van Dijk, JG Westra, MRJ Hamzink… - Chemico-biological …, 1995 - Elsevier
The reactivity of the N-acetoxy metabolite of 2-amino-5-phenylpyridine (Phe-P-1), a pyrolysis product of phenylalanine, towards 2′-deoxyguanosine (dG), 2′-deoxyguanosine-3′-…
KL Dooley, JFC Stavenuiter, JG Westra, FF Kadlubar - Cancer letters, 1988 - Elsevier
2-Amino-5-phenylpyridine (2-APP) is a mutagenic heterocyclic aromatic amine that is formed by pyrolysis of phenylalanine in proteins. Since this mutagen is structurally similar to the …
WH Ojala, RA Iyer, PE Hanna… - … Section C: Crystal …, 1997 - scripts.iucr.org
… Compound (I) is the probable mutagenic metabolite of the phenylalanine pyrolysis product, 2-amino-5-phenylpyridine. The crystal structures of (I) and (II) are the first reported for …
Number of citations: 1 scripts.iucr.org
W Chrisman, MJ Tanga… - Journal of Heterocyclic …, 2008 - Wiley Online Library
Synthesis of 2‐amino‐1‐methyl‐6‐phenylimidazo[4,5‐b]pyridine (PhIP), three structural isomers, and two desphenyl PhIP congeners has been carried out. Mutagenic potency was …
JS Felton, MG Knize, NH Shen, PR Lewis… - …, 1986 - academic.oup.com
… The high temperature pyrolysis of phenylalanine alone has been shown to produce the weak mutagen 2-amino-5-phenylpyridine (18). The formation of PhIP could be the result of …
Number of citations: 372 0-academic-oup-com.brum.beds.ac.uk
JT Lutgerunk, JFC Stavenuiter, G Zomer… - …, 1989 - academic.oup.com
… These compounds are derived from the heterocyclic aromatic amine 2-amino-5-phenylpyridine, a mutagenic pyrolysis product of phenylalanine (4) which shows tumour-initiating activity …
T SUGIMURA, T KAWACHI, M NAGAO… - Proceedings of the …, 1977 - jstage.jst.go.jp
… The tar of D, L-phenylalanine was similarly mutagenic, and an active principle showing mutagenicity was isolated and proved to be 2-amino-5-phenylpyridine, …
Number of citations: 471 www.jstage.jst.go.jp
XB Zhang, Y Ohta - Journal of dairy science, 1991 - Elsevier
The binding effect of cells and cell fractions, cell wall skeleton, cytoplasm, whole cells, and cell wall skeleton treated by lysozyme and α-amylase at 37C for 5 h, on Trp-P-1 (3-amino-1,4-…
A Keyhani, VA Yaylayan - Journal of Agricultural and Food …, 1996 - ACS Publications
… (1982) found mutagenic activity in phenylalanine pyrolysate and identified a pyridine derivative, 2-amino-5-phenylpyridine, arising from phenylalanine as mutagenic. In this paper, we …
Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk
LL Xu, M Novak - ABSTRACTS OF PAPERS OF …, 1996 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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